REACTION_CXSMILES
|
[N-]=[N+]=[N-].[Na+].C(Cl)(=O)[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15].[N-:18]=[C:19]=[O:20].Cl.[CH3:22][NH:23][OH:24]>O.O1CCOCC1.CN(C=O)C.C(N(CC)CC)C>[CH2:6]([NH:18][C:19]([N:23]([CH3:22])[OH:24])=[O:20])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC=C)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
ice water
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CNO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
2.84 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with benzene (50 ml)
|
Type
|
WASH
|
Details
|
the combined extracts were washed with ice water (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
removing the first 30 ml of distillate
|
Type
|
TEMPERATURE
|
Details
|
After 30 minutes at reflux
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to provide 9-decenyl icocyanate as a colorless oil
|
Type
|
WAIT
|
Details
|
After two hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCC=C)NC(=O)N(O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |